Cortisol 21-sulfate

Descripción general

Descripción

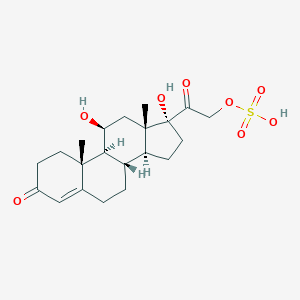

Cortisol 21-sulfate is a steroid sulfate obtained by the formal condensation of the hydroxy group at position 21 of cortisol with sulfuric acid . It is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including stress response, immune function, and metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cortisol 21-sulfate involves the sulfation of cortisol. One common method is the reaction of cortisol with sulfur trioxide-triethylamine complex, which selectively sulfates the hydroxy group at position 21 . The reaction is typically carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as chromatography to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Cortisol 21-sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cortisone 21-sulfate.

Reduction: Reduction of this compound can yield tetrahydrothis compound.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products:

Oxidation: Cortisone 21-sulfate.

Reduction: Tetrahydrothis compound.

Substitution: Various substituted cortisol derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biomarker for Adrenal Function

Cortisol 21-sulfate is increasingly recognized as a biomarker for assessing adrenal gland function. It is measured in blood and urine samples to evaluate conditions such as Cushing's syndrome and adrenal insufficiency. Elevated levels of this compound can indicate excessive cortisol production, while low levels may suggest adrenal insufficiency.

Research on Stress and Mental Health

Recent studies have explored the potential of this compound as a biomarker for chronic stress and related disorders, including depression and anxiety. Research indicates that alterations in this compound levels may correlate with stress responses, suggesting its utility in understanding stress-related pathologies. However, further research is needed to clarify its definitive role in these conditions.

Interaction with Transcortin

This compound acts as a specific ligand for intracellular transcortin, a protein responsible for transporting cortisol throughout the body. This interaction is crucial for understanding steroid transport mechanisms and their implications for health and disease. Studies have shown that this compound influences various biological pathways through its binding affinity to specific receptors, thereby modulating metabolic pathways and behavioral responses .

Therapeutic Potential

While research on the therapeutic applications of this compound is limited, some studies suggest its potential for treating neurodegenerative conditions such as Alzheimer's disease. The compound's ability to exert glucocorticoid effects through conversion back to cortisol by sulfatases in target tissues may provide avenues for therapeutic intervention. However, more extensive clinical trials are necessary to determine its efficacy and safety.

Quantitative Profiling in Clinical Settings

This compound has been employed in quantitative profiling studies of cortisol metabolites in human urine. Techniques such as stable-isotope dilution ultraperformance liquid chromatography coupled with mass spectrometry have been utilized to measure the relative abundances of free, glucuronidated, and sulfate forms of cortisol metabolites. This profiling aids in diagnosing conditions related to adrenal function and stress response .

Case Studies and Research Findings

- Metabolism Studies : A study involving tracer doses of cortisol and cortisol sulfate demonstrated that cortisol sulfate represents a fraction of cortisol secretion rates, indicating its metabolic pathways and contributions to overall steroid metabolism .

- In Vitro Biosynthesis : Research on various dog tissues showed that cortisol can be sulfurylated not only by adrenal glands but also by other tissues like the kidney and diaphragm, suggesting broader physiological roles for this compound beyond traditional views .

- Urinary Metabolome Analysis : In studies involving extremely premature infants treated with hydrocortisone, changes in metabolite levels—including those of this compound—were observed, indicating its relevance in monitoring treatment responses .

Comparative Analysis of Cortisol Metabolites

| Metabolite | Chemical Formula | Role | Significance |

|---|---|---|---|

| Cortisol | C21H30O5 | Primary glucocorticoid | Regulates metabolism, immune response |

| This compound | C21H30O8S | Sulfated derivative of cortisol | Biomarker for adrenal function |

| Cortisone | C21H28O5 | Inactive form of cortisol | Converted back to active cortisol |

| Cortisol Glucuronide | C23H32O7 | Conjugated form for excretion | Indicates metabolic clearance |

Mecanismo De Acción

Cortisol 21-sulfate exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it modulates the expression of specific genes involved in various physiological processes . This leads to changes in cellular functions such as immune response, metabolism, and stress adaptation.

Comparación Con Compuestos Similares

Cortisone 21-sulfate: An oxidized form of cortisol 21-sulfate.

Tetrahydrothis compound: A reduced form of this compound.

Dehydroepiandrosterone sulfate: Another steroid sulfate with different physiological roles.

Uniqueness: this compound is unique due to its specific role as a metabolite of cortisol and its involvement in the regulation of cortisol levels in the body. Unlike other similar compounds, this compound is directly derived from cortisol and retains its glucocorticoid activity .

Actividad Biológica

Cortisol 21-sulfate (CS) is a significant steroid hormone derivative with various biological activities, particularly in the context of adrenal function and metabolism. This article aims to comprehensively explore the biological activity of this compound, including its binding characteristics, metabolic pathways, and clinical implications.

Cortisol, a glucocorticoid hormone produced by the adrenal cortex, plays a crucial role in regulating metabolism, immune response, and stress. This compound is a sulfated form of cortisol that has gained attention for its unique biological properties. Understanding its activity is essential for elucidating its role in health and disease.

Binding Characteristics

Research indicates that this compound acts as a specific ligand for intracellular transcortin, a protein that binds corticosteroids. A study found that this compound preferentially binds to transcortin-like receptors in bovine aortic tissue, demonstrating its distinct binding profile compared to other corticosteroids . This binding affinity suggests that this compound may influence various physiological processes by modulating receptor activity.

Metabolic Pathways

This compound is primarily metabolized in the liver and kidneys. It is often measured alongside other metabolites to assess adrenal function. A study noted that urinary levels of cortisol derivatives, including this compound, are indicative of adrenal activity and can vary significantly among individuals . The concentration of this compound in urine has been shown to correlate with the levels of free cortisol, suggesting its role as a biomarker for adrenal function.

Table 1: Comparative Levels of this compound in Different Populations

| Population Group | Morning Levels (ng/100 mL) | Evening Levels (ng/100 mL) |

|---|---|---|

| Healthy Men | 760-1220 | 380-760 |

| Healthy Women | 610-880 | 300-510 |

| Patients with Cushing's Syndrome | Elevated levels | Variable |

The above table summarizes findings from studies measuring this compound levels in different populations. Notably, patients with Cushing's syndrome exhibit significantly elevated levels compared to healthy individuals .

Clinical Implications

This compound has been implicated in various clinical conditions. Elevated levels are often observed in patients with adrenal disorders such as Cushing's syndrome and primary hyperaldosteronism. In these conditions, the secretion of this compound appears to be markedly increased, suggesting its potential utility as a diagnostic marker .

Case Studies

- Cushing's Syndrome : In patients diagnosed with Cushing's syndrome due to adrenal adenomas or hyperplasia, this compound levels were found to be significantly higher than those in healthy controls. This elevation correlates with the severity of the condition and may serve as a useful biomarker for diagnosis and monitoring treatment response .

- Premature Infants : A study involving extremely premature infants treated with hydrocortisone demonstrated changes in urinary metabolite profiles, including an increase in cortisol glucuronides and sulfates after treatment. This highlights the role of cortisol derivatives in managing adrenal insufficiency in vulnerable populations .

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVLCJDINAUYJW-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-43-6 | |

| Record name | Cortisol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisol 21-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does cortisol sulfate directly interact with classical glucocorticoid receptors?

A1: While cortisol sulfate is a corticosteroid conjugate, research suggests that it does not bind significantly to classical glucocorticoid or mineralocorticoid receptors. [] This suggests a different mode of action compared to its non-conjugated counterpart, cortisol.

Q2: What is the molecular formula and weight of cortisol sulfate?

A2: Cortisol sulfate has a molecular formula of C21H29O8S-Na+ and a molecular weight of 484.5 g/mol.

Q3: Are there any spectroscopic data available for cortisol sulfate?

A3: While the provided abstracts do not contain specific spectroscopic data, techniques like mass spectrometry have been employed to identify and characterize cortisol sulfate in various biological samples. [, , ]

Q4: Is there information available on the stability of cortisol sulfate under different conditions?

A4: The provided research primarily focuses on biological aspects of cortisol sulfate. Further investigation is needed to explore its stability under various environmental conditions.

Q5: How do structural modifications of cortisol affect its sulfation?

A5: While specific SAR studies are not described in the provided abstracts, research suggests that structural differences in corticosteroids can influence their affinity for sulfotransferases. [, , ]

Q6: Are there specific formulation strategies to enhance the stability or bioavailability of cortisol sulfate?

A6: The provided research primarily focuses on the endogenous formation and metabolism of cortisol sulfate. Further studies are required to explore potential formulation strategies.

Q7: What are the primary routes of metabolism and excretion for cortisol sulfate?

A7: Research indicates that cortisol sulfate is primarily excreted in urine. [, , , , , ] While specific metabolic pathways are not extensively detailed in the abstracts, enzymatic hydrolysis by sulfatases likely plays a role in its breakdown.

Q8: Has the efficacy of cortisol sulfate been investigated in clinical trials?

A8: The focus of the provided research is on the endogenous role and metabolism of cortisol sulfate. Clinical trials investigating its therapeutic efficacy are not discussed in the abstracts.

Q9: Is there evidence of resistance mechanisms related to cortisol sulfate?

A9: Resistance mechanisms related to cortisol sulfate are not explicitly addressed in the provided research.

Q10: What is the known toxicity profile of cortisol sulfate?

A10: The provided abstracts primarily focus on the physiological roles and metabolism of cortisol sulfate. Comprehensive toxicological data are not presented.

Q11: Are there specific drug delivery strategies for cortisol sulfate?

A11: The abstracts primarily discuss endogenous cortisol sulfate. Drug delivery strategies are not a primary focus.

Q12: What analytical techniques are commonly employed for the detection and quantification of cortisol sulfate?

A12: Various analytical techniques, including mass spectrometry, thin-layer chromatography, and radioisotope dilution assays, have been used to analyze and quantify cortisol sulfate in biological samples. [, , , , ]

Q13: Is there information available regarding the environmental fate and degradation of cortisol sulfate?

A13: The environmental impact and degradation of cortisol sulfate are not addressed in the provided research.

Q14: What is known about the dissolution and solubility properties of cortisol sulfate?

A14: Specific details regarding the dissolution and solubility of cortisol sulfate are not provided in the abstracts.

Q15: How are analytical methods for cortisol sulfate validated?

A15: While not explicitly described, standard validation procedures for analytical techniques, including assessment of accuracy, precision, specificity, and linearity, would apply to methods used for analyzing cortisol sulfate.

Q16: What are the quality control measures for cortisol sulfate used in research?

A16: The use of high-purity standards and appropriate analytical method validation procedures are crucial for ensuring the quality and reliability of cortisol sulfate measurements in research settings.

Q17: Does cortisol sulfate elicit any immunological responses?

A17: The provided research does not address the immunogenicity of cortisol sulfate.

Q18: Does cortisol sulfate interact with drug transporters?

A18: The provided research does not mention any interactions of cortisol sulfate with drug transporters.

Q19: Can cortisol sulfate induce or inhibit drug-metabolizing enzymes?

A19: The impact of cortisol sulfate on drug-metabolizing enzymes is not discussed in the provided abstracts.

Q20: What is the biocompatibility and biodegradability of cortisol sulfate?

A20: As an endogenous metabolite, cortisol sulfate is inherently biocompatible. Information regarding its biodegradability is not provided in the abstracts.

Q21: Are there any known alternatives or substitutes for cortisol sulfate?

A21: The abstracts do not provide information on alternatives or substitutes for cortisol sulfate.

Q22: Are there specific guidelines for recycling and waste management of cortisol sulfate?

A22: The provided research does not address recycling or waste management specific to cortisol sulfate. Standard laboratory waste disposal procedures should be followed.

Q23: What are some essential resources for cortisol sulfate research?

A23: Access to analytical instrumentation (e.g., mass spectrometry, chromatography), purified enzymes (e.g., sulfotransferases, sulfatases), and well-characterized biological samples are crucial for advancing research on cortisol sulfate.

Q24: What are some key historical milestones in cortisol sulfate research?

A24: Early research identified the presence of cortisol sulfate in biological fluids and established its connection to cortisol metabolism. [, , ] Subsequent studies have explored its biosynthesis, regulation, and potential roles in various physiological and pathological conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.